molecular formula C27H41ClN4O B13729539 Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- CAS No. 41319-88-4

Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-

Cat. No.: B13729539
CAS No.: 41319-88-4
M. Wt: 473.1 g/mol
InChI Key: ULRBLBJOUQEKLL-UHFFFAOYSA-N
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Description

Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazono group attached to a phenyl ring, which is further substituted with a chloro group and an octadecyloxy chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-(octadecyloxy)aniline with malononitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality for various applications .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the hydrazono group, leading to different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives .

Scientific Research Applications

Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to interact with different enzymes and receptors, modulating their activity and resulting in specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, [[3-chloro-4-(decyloxy)phenyl]hydrazono]-
  • Propanedinitrile, [[3-chloro-4-(dodecyloxy)phenyl]hydrazono]-
  • Propanedinitrile, [[3-chloro-4-(hexadecyloxy)phenyl]hydrazono]-

Uniqueness

Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- stands out due to its longer octadecyloxy chain, which imparts unique solubility and interaction properties compared to its shorter-chain analogs.

Properties

CAS No.

41319-88-4

Molecular Formula

C27H41ClN4O

Molecular Weight

473.1 g/mol

IUPAC Name

2-[(3-chloro-4-octadecoxyphenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C27H41ClN4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27-19-18-24(21-26(27)28)31-32-25(22-29)23-30/h18-19,21,31H,2-17,20H2,1H3

InChI Key

ULRBLBJOUQEKLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)NN=C(C#N)C#N)Cl

Origin of Product

United States

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